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molecular formula C7H17NO2 B1607342 3,3'-(Methylazanediyl)bis(propan-1-ol) CAS No. 2158-67-0

3,3'-(Methylazanediyl)bis(propan-1-ol)

Cat. No. B1607342
M. Wt: 147.22 g/mol
InChI Key: PZWOAAMXFPKLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093657

Procedure details

To this aqueous N-(3-hydroxypropyl)methylamine solution is added a second 249.5 g portion of 3-chloro-1-propanol, and the resulting mixture is heated under reflux at a temperature of approximately 105° C. for a period of about 5 hours, during which time about 195 grams of a 50% aqueous sodium hydroxide solution is added slowly at a rate sufficient to maintain the pH between about 8 and 9. The reaction mixture is cooled to room temperature, filtered, and the filtered aqueous solution is extracted with three 500 ml-portions of n-butanol. The butanol extracts are combined, evaporated to a small volume in vacuo, and the residual slurry is triturated with 300 ml of ethyl ether. The resulting ethereal slurry is filtered, thereby removing insoluble inorganic solid material, and the latter is washed with 100 ml of ethyl ether. The ether solution and washings are combined, the ether is evaporated therefrom in vacuo, and the residual oil is distilled in vacuo to give about 123 grams of N,N-bis(3-hydroxypropyl)methylamine; b.p. 110° C. at 150 microns pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][CH3:6].Cl[CH2:8][CH2:9][CH2:10][OH:11].[OH-].[Na+]>>[OH:11][CH2:10][CH2:9][CH2:8][N:5]([CH3:6])[CH2:4][CH2:3][CH2:2][OH:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated
ADDITION
Type
ADDITION
Details
is added slowly at a rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH between about 8 and 9
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtered aqueous solution is extracted with three 500 ml-portions of n-butanol
CUSTOM
Type
CUSTOM
Details
evaporated to a small volume in vacuo
CUSTOM
Type
CUSTOM
Details
the residual slurry is triturated with 300 ml of ethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting ethereal slurry is filtered
WASH
Type
WASH
Details
removing insoluble inorganic solid material, and the latter is washed with 100 ml of ethyl ether
CUSTOM
Type
CUSTOM
Details
the ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
in vacuo, and the residual oil is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCCN(CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 123 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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